3-Chloro-4-(trifluoromethyl)biphenyl
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Overview
Description
3-Chloro-4-(trifluoromethyl)biphenyl: is an organic compound with the molecular formula C13H8ClF3 It is a biphenyl derivative where one of the phenyl rings is substituted with a chlorine atom at the third position and a trifluoromethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-4-(trifluoromethyl)biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. For instance, 3-chlorophenylboronic acid can be coupled with 4-(trifluoromethyl)iodobenzene in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
3-Chloro-4-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed:
Substitution Reactions: Products may include 3-methoxy-4-(trifluoromethyl)biphenyl or 3-tert-butoxy-4-(trifluoromethyl)biphenyl.
Oxidation Reactions: Products may include 3-chloro-4-(trifluoromethyl)benzaldehyde or 3-chloro-4-(trifluoromethyl)benzoic acid.
Reduction Reactions: Products may include 3-chloro-4-(difluoromethyl)biphenyl or 3-chloro-4-(monofluoromethyl)biphenyl.
Scientific Research Applications
Chemistry:
3-Chloro-4-(trifluoromethyl)biphenyl is used as a building block in organic synthesis. Its unique substituents make it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound can be used to design and synthesize new drug candidates. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making it a valuable moiety in drug design .
Industry:
In the materials science industry, this compound can be used to develop new materials with specific properties, such as improved thermal stability or resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 3-Chloro-4-(trifluoromethyl)biphenyl depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and improving interactions with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
- 3-Chloro-4-(difluoromethyl)biphenyl
- 3-Chloro-4-(monofluoromethyl)biphenyl
- 3-Chloro-4-(methyl)biphenyl
Comparison:
3-Chloro-4-(trifluoromethyl)biphenyl is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs with fewer fluorine atoms, the trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with hydrophobic regions of target molecules .
Properties
IUPAC Name |
2-chloro-4-phenyl-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3/c14-12-8-10(9-4-2-1-3-5-9)6-7-11(12)13(15,16)17/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPFLTPEDAIBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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